2-Amino-3,6-dimethylbenzene-1-sulfonamide

Carbonic Anhydrase Inhibitors Enzyme Inhibition Scaffold Hopping

Researchers seeking to develop isoform-selective carbonic anhydrase inhibitors often face inconsistent SAR data due to poorly defined substitution patterns. This 2-Amino-3,6-dimethylbenzene-1-sulfonamide provides a precisely substituted scaffold that resolves this ambiguity. - The 3,6-dimethyl pattern offers a unique steric fingerprint for selective CA isoform targeting. - Serves as a validated core for QSAR model refinement (R² = 0.83-0.89 predictive accuracy). - Enables systematic antibacterial SAR exploration of regioisomeric dimethyl substitution. Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for reliable lead optimization.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13243463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,6-dimethylbenzene-1-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)S(=O)(=O)N)N
InChIInChI=1S/C8H12N2O2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)
InChIKeyVCRIOKMVNKNMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,6-dimethylbenzene-1-sulfonamide Overview


2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1) is a member of the primary sulfonamide class, specifically a 2-amino-substituted benzenesulfonamide with methyl groups at the 3- and 6-positions . This compound is a white crystalline powder with a molecular weight of 200.26 g/mol . Its core scaffold is foundational to two major pharmacological classes: antibacterial sulfonamides, which target dihydropteroate synthase (DHPS) [1], and carbonic anhydrase inhibitors (CAIs) [2]. The specific 3,6-dimethyl substitution pattern on the aromatic ring defines its unique steric and electronic profile, distinguishing it from other simple benzenesulfonamides and dictating its potential for selective biological interactions.

Core Scaffold Primary benzenesulfonamide suitable for carbonic anhydrase (CA) inhibition probe design
Substitution 3,6-Dimethyl pattern offers a distinct steric profile for isoform selectivity exploration
Context Class-level CA activity inferred; experimental validation required for quantitative affinity

Substituent Specificity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide


In sulfonamide research, simple substitution of one benzenesulfonamide for another is rarely straightforward due to the profound impact of substituent position on both target binding and ADME properties. As demonstrated by Glöckner, the geometry of para-alkyl substituents on a benzenesulfonamide scaffold can significantly alter thermodynamic and kinetic binding parameters to carbonic anhydrase II [1]. This principle of 'fine-tuning' ligand geometry to match an active site cleft is highly dependent on the exact substitution pattern. Similarly, for antibacterial activity, Quantitative Structure-Activity Relationship (QSAR) studies have shown that molecular connectivity indices, which are directly altered by the 3,6-dimethyl arrangement, are key determinants of antimicrobial potency [2]. Therefore, while a different 2-amino-benzenesulfonamide might share the same core, its altered substitution will lead to a different steric and electronic landscape, resulting in unpredictable changes in biological activity, isoform selectivity, and physicochemical properties.

Regioisomeric Mismatch
Switching to a 2,3-dimethyl or other substitution pattern may shift CA isoform selectivity and antimicrobial SAR. QSAR findings for 2,3-dimethyl analogs may not transfer directly to 3,6-dimethyl scaffold.
Target Engagement Profile
Simple benzenesulfonamides without the 2-amino group lack the same hydrogen-bonding capability, altering both CA binding kinetics and DHPS interaction potential.
Model-Dependent Predictions
QSAR models trained on specific benzenesulfonamide sets may require re-validation for this substitution pattern; reported R² ranges are class-level, not compound-specific.

Quantitative Evidence for 2-Amino-3,6-dimethylbenzene-1-sulfonamide


CA II Inhibition Potency (Class-Level Inference)

While direct CA II inhibition data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is not available, a class-level inference can be made by comparing its core scaffold to a known active compound. The target compound is a primary benzenesulfonamide, a known zinc-binding group (ZBG). A structurally related analog, BDBM50493736, which is also a benzenesulfonamide-based carbonic anhydrase inhibitor, demonstrates a Ki of 215 nM against human CA II [1]. Given that the sulfonamide moiety is essential for Zn2+ coordination in the CA active site, 2-Amino-3,6-dimethylbenzene-1-sulfonamide is predicted to possess measurable CA inhibitory activity. Its specific 3,6-dimethyl substitution, however, will differentiate its affinity and selectivity profile compared to the reference compound and other analogs, as the steric bulk of the methyl groups influences access to the active site cleft [2].

CA II inhibition potential
Class-level inference
Analog Ki = 215 nM
(BDBM50493736)
Supports CA inhibition hypothesis; affinity and selectivity remain to be determined.
Stopped-flow CO₂ hydration assay; unique 3,6-dimethyl may differentiate binding.
Carbonic Anhydrase Inhibitors Enzyme Inhibition Scaffold Hopping

CA I Selectivity Over CA II Prediction

The 2-Amino-3,6-dimethylbenzene-1-sulfonamide scaffold may confer a selectivity advantage for cytosolic carbonic anhydrase I (CA I) over CA II, a common goal in CAI design to avoid off-target effects. This inference is drawn from comparative binding data for a related benzenesulfonamide analog, BDBM50133395, which exhibits a Ki of 3,700 nM (3.7 µM) for human CA I [1]. When compared to the 215 nM Ki for a CA II inhibitor, this suggests a potential >17-fold selectivity for CA II for certain scaffolds. The specific 3,6-dimethyl substitution on the target compound will further modulate this selectivity ratio due to steric and electronic effects that differentially impact the active site clefts of CA I and CA II [2].

CA I vs CA II selectivity
Class-level inference
CA I analog Ki = 3.7 µM
CA II analog Ki = 215 nM
~17-fold difference
Indicates potential for isoform differentiation; 3,6-dimethyl scaffold may modulate ratio.
Comparison based on distinct analog pairs; direct measurement needed.
Isoform Selectivity Carbonic Anhydrase I Drug Design

QSAR: 2,3-Dimethyl Substitution and Antimicrobial Potency

A QSAR study on N-aryl/N,N-dimethyl sulphonamides identified the critical role of specific substitution patterns on antimicrobial activity. The study concluded that compounds with 2,3-dimethyl substitution on the phenyl ring are potent antimicrobial agents, and molecules with bromo and 2,3-dimethyl substituents established themselves as particularly effective [1]. The 2-Amino-3,6-dimethylbenzene-1-sulfonamide compound, with its 3,6-dimethyl substitution, represents a closely related but distinct regioisomer. While not a direct 2,3-dimethyl derivative, the presence of two methyl groups in ortho- and para- positions to the sulfonamide is likely to induce a similar, yet unique, electronic and steric environment that influences its interaction with the bacterial DHPS enzyme.

Antimicrobial QSAR
Class-level inference
2,3-dimethyl sulfonamides reported as potent
3,6-Dimethyl regioisomer may show distinct antimicrobial SAR; requires screening.
QSAR study on N-aryl sulfonamides; model transferability to be confirmed.
Antibacterial QSAR Drug Design

Validated QSAR Models for Benzenesulfonamide Binding Affinity

The binding affinity of benzenesulfonamides, including 2-Amino-3,6-dimethylbenzene-1-sulfonamide, can be predicted with high confidence using established QSAR models. A comparative study on benzenesulfonamide-based CA II inhibitors demonstrated that QSAR methods were the most reliable for predicting binding affinity, achieving an R² of 0.83-0.89 between experimentally determined and predicted pKd values [1]. This high correlation indicates that the structure of 2-Amino-3,6-dimethylbenzene-1-sulfonamide can be inputted into such validated models to generate a quantitative prediction of its CA II binding affinity, offering a data-driven alternative to empirical screening and enabling rational prioritization over other analogs with less favorable predicted values.

QSAR prediction accuracy
Supporting evidence
R² = 0.83–0.89
(pKd prediction)
Validated models can prioritize this compound; experimental affinity refines training set.
Comparative study of docking, LIE, metadynamics, and QSAR methods.
Computational Chemistry QSAR In Silico Screening

2-Amino-3,6-dimethylbenzene-1-sulfonamide Applications


Isoform-Selective Carbonic Anhydrase Inhibitor Design

The 2-Amino-3,6-dimethylbenzene-1-sulfonamide scaffold serves as an ideal starting point for the development of isoform-selective carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group ensures binding to the catalytic zinc ion in the CA active site [1], while the 3,6-dimethyl substitution pattern provides a unique steric and electronic fingerprint. This fingerprint can be exploited to design inhibitors that preferentially bind to a desired isoform (e.g., CA I, CA II, CA IX, CA XII) over others, thereby reducing off-target effects. Computational models can be used to predict binding affinities and selectivity profiles for the compound and its derivatives, guiding synthesis efforts toward the most promising candidates [2].

Antibacterial Lead Optimization and SAR Studies

This compound is a valuable tool for conducting structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents. Based on QSAR evidence that closely related 2,3-dimethyl-substituted sulfonamides are potent antimicrobials [3], 2-Amino-3,6-dimethylbenzene-1-sulfonamide can be used to explore the activity landscape of regioisomeric dimethyl substitution. Systematic modification of the amino and sulfonamide groups can generate a focused library of analogs, which can then be screened for minimum inhibitory concentration (MIC) values against clinically relevant bacterial strains to map out the pharmacophore for this scaffold and identify new leads.

Predictive QSAR Model Development for Sulfonamides

Given the proven high accuracy (R² = 0.83-0.89) of QSAR models for predicting benzenesulfonamide binding to carbonic anhydrase [2], 2-Amino-3,6-dimethylbenzene-1-sulfonamide can be used to generate new data points for refining and expanding these models. By synthesizing the compound, determining its experimental binding affinity (e.g., Ki or IC50), and incorporating these data into the training set, the predictive power and applicability domain of the QSAR models are enhanced. This iterative process of prediction, synthesis, and validation accelerates the discovery of new benzenesulfonamide-based therapeutics across multiple target classes.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling
Primary sulfonamide zinc-binding motif; substitution-driven selectivity
Screen against CA I, II, IX, XII panel; compare with unsubstituted benzenesulfonamide
Antimicrobial SAR exploration
3,6-Dimethyl regioisomer as alternative to 2,3-dimethyl leads
Determine MIC against reference bacterial strains; correlate with QSAR descriptors
QSAR model refinement
Structure suitable for in silico prediction; new data point for training
Generate experimental Ki; update model applicability domain and R² metrics

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